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3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione -

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog Number: EVT-13611241
CAS Number:
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their therapeutic potential. This compound is recognized for its role in the recruitment of the cereblon protein, making it significant in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins, offering a new avenue for drug development, particularly in oncology and other diseases linked to protein dysregulation.

Source and Classification

The compound is classified under the category of substituted piperidine derivatives and isoindoline compounds. Its molecular formula is C14H16ClN3O3C_{14}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 309.8 Da. The compound has been cataloged under the CAS Registry Number 1158264-69-7, indicating its unique identification in chemical databases. It is commercially available for research purposes, often used in studies related to cancer treatment and protein degradation mechanisms.

Synthesis Analysis

Methods

The synthesis of 3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. While specific synthetic routes can vary, the general methodology includes:

  1. Formation of Isoindoline Derivative: The initial step involves synthesizing the isoindoline scaffold through cyclization reactions involving appropriate precursors.
  2. Aminomethylation: Following the formation of the isoindoline structure, an aminomethyl group is introduced at position 7 using amine reagents under controlled conditions.
  3. Piperidine Ring Formation: The final step involves the construction of the piperidine ring, which can be achieved through cyclization with suitable carbonyl compounds.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Data

  • Molecular Formula: C14H16ClN3O3C_{14}H_{16}ClN_{3}O_{3}
  • Molecular Weight: 309.8 g/mol
  • CAS Number: 1158264-69-7
Chemical Reactions Analysis

Reactions

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione participates in various chemical reactions that are essential for its application in medicinal chemistry:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: The carbonyl groups present can participate in condensation reactions leading to more complex structures.
  3. Degradation via PROTAC Mechanism: As a PROTAC linker, this compound facilitates targeted protein degradation by recruiting E3 ligases like cereblon.

Technical Details

These reactions often require specific conditions such as pH adjustments and temperature control to optimize yields and minimize by-products.

Mechanism of Action

Process and Data

The mechanism of action for 3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione primarily revolves around its function as a PROTAC linker:

  1. Recruitment of E3 Ligase: The compound binds to cereblon or other E3 ligases, promoting ubiquitination of target proteins.
  2. Target Protein Degradation: This ubiquitination signals the proteasome to degrade the targeted protein, effectively reducing its levels within cells.

This mechanism has significant implications in treating diseases where specific protein levels contribute to pathogenesis, such as certain cancers.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically a solid form.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

Key chemical properties involve:

Relevant data indicates that proper storage conditions enhance stability and prolong shelf-life.

Applications

Scientific Uses

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione finds applications in various scientific fields:

  1. Cancer Research: As a PROTAC linker, it plays a crucial role in developing targeted therapies aimed at degrading oncogenic proteins.
  2. Drug Development: Its unique structure allows it to be modified for creating novel therapeutics targeting different pathways involved in disease progression.
  3. Biochemical Studies: Utilized in studies investigating protein-protein interactions and cellular signaling pathways.
Molecular Design and Rationale for 3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Structural Analogues to Lenalidomide and Pomalidomide in PROTAC Development

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione represents a strategically engineered analogue of clinically established immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, optimized specifically for proteolysis-targeting chimera (PROTAC) applications. Like its predecessors, this compound retains the core phthalimide-glutarimide scaffold that enables recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex—a critical mechanism for targeted protein degradation. The molecular design diverges from lenalidomide (4-amino substitution) and pomalidomide (amino-substituted isoindole-1,3-dione) through the introduction of an aminomethyl group at the C7 position of the isoindolinone ring. This positional isomerism confers distinct spatial flexibility crucial for linker conjugation in PROTAC architectures while maintaining CRBN-binding pharmacophores [1] [5].

The structural evolution from therapeutic IMiDs to PROTAC-enabling ligands addresses key limitations of first-generation molecules: off-target degradation of neo-substrates (e.g., IKZF1/3) and restricted vector geometries for bifunctional molecule design. By relocating the functional handle from C4 (lenalidomide) or C5 (pomalidomide) to C7, this analogue provides enhanced synthetic accessibility for tethering warheads targeting proteins of interest (POIs). Biological validation stems from its consistent performance in cell-based target engagement assays, where it effectively competes with pomalidomide-derived PROTACs for CRBN binding sites [10]. This competitive inhibition validates its utility as a CRBN-recruiting moiety while minimizing unintended degradation events associated with parental IMiDs.

Table 1: Structural Evolution from Clinical IMiDs to PROTAC-Specific Analogues

CompoundCore StructureSubstituent PositionPROTAC Utility
LenalidomideIsoindoline-1,3-dione + piperidine-2,6-dioneC4-aminoLimited by off-target degradation
PomalidomideIsoindoline-1,3-dione + piperidine-2,6-dioneC4-amino + C5-carbonylModerate linker versatility
3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione1-oxoisoindolin-2-yl + piperidine-2,6-dioneC7-aminomethylEnhanced vectorial flexibility for PROTAC conjugation

Role of the Aminomethyl Substituent in Cereblon Binding Affinity

The C7-aminomethyl modification represents a deliberate molecular intervention to optimize protein-ligand interactions within the CRBN tri-tryptophan binding pocket (Trp380, Trp386, Trp400). Unlike primary amino groups in classical IMiDs, the aminomethyl (–CH₂NH₂) moiety extends the ligand’s reach toward hydrophilic subpockets while preserving critical hydrogen-bonding interactions with His378 and water-mediated contacts with Trp380. Thermodynamic studies of analogous compounds reveal that the aminomethyl group contributes to a ΔG change of -8.2 kcal/mol in binding free energy, compared to -7.5 kcal/mol for lenalidomide derivatives [4] [7]. This enhancement arises from van der Waals contacts with Phe371 and the entropic advantage of flexible positioning within the β-hairpin loop of CRBN.

Crystallographic analyses of related isoindolinone derivatives demonstrate that the aminomethyl’s protonated state at physiological pH forms a salt bridge with Glu377, a residue not engaged by conventional IMiDs [4]. This interaction stabilizes the "closed" conformation of CRBN’s zinc-binding domain, priming it for neo-substrate recruitment. Importantly, the C7 substitution avoids steric clashes with Val388 observed in C5-modified analogues (e.g., 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride) [9], explaining its superior binding kinetics. In cellular target engagement assays, the C7-aminomethyl analogue exhibits an IC₅₀ of 85 nM for displacing CRBN-bound thalidomide derivatives, versus 220 nM for its C5-aminomethyl counterpart [7] [9].

Table 2: Binding Parameters of Aminomethyl-Substituted Isoindolinone Derivatives

CompoundSubstituent PositionCRBN Kd (nM)Cellular IC50 (nM)Key Protein Interactions
3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione HClC5142 ± 15220 ± 30Trp380, His378, Val388 clash
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione HClC4210 ± 22350 ± 45Trp386, water-mediated H-bonds
3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC768 ± 885 ± 12Trp380, His378, Glu377 salt bridge

Comparative Analysis with Isoindolinone-Based PROTAC Linkers

The strategic value of 3-(7-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTAC design emerges distinctly when benchmarked against alternative isoindolinone linkers. Its molecular architecture addresses three limitations observed in conventional systems: conformational rigidity, suboptimal vector alignment, and metabolic instability. Unlike C5-substituted variants (e.g., 1158264-69-7, CAS: 1158264-69-7), which enforce linear geometry between the E3 ligase and POI warheads [3] [9], the C7-aminomethyl group enables 120° angular displacement from the isoindolinone plane. This bend radius facilitates productive ternary complex formation with bulkier POIs, as evidenced by a 3.2-fold increase in degradation efficiency (DC50) of BRD4 when incorporated into dBET analogs versus C5-linkers [5].

Synthetic accessibility further differentiates this linker. The C7-aminomethyl group permits direct acylation or alkylation without protecting group manipulations required for C4/C5-amino derivatives [5] [9]. This streamlines PROTAC synthesis, as confirmed by higher yields (72% vs. 48%) in solid-phase peptide coupling reactions with VHL ligands. Crucially, the electron-donating nature of the C7 substituent mitigates oxidative metabolism observed at C4/C5 positions—a key stability limitation in 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (CAS: 444289-05-8) [6]. Microsomal stability assays reveal a t1/2 > 120 minutes for the C7 derivative versus 45 minutes for C4-analogues, supporting its preferential use in in vivo contexts [5].

Table 3: Performance Metrics of Isoindolinone PROTAC Linkers

Linker AttributeC5-Aminomethyl (e.g., BP-27976)C4-Aminomethyl (CAS 444289-05-8)C7-Aminomethyl
Synthetic ComplexityModerate (protection required)High (low regioselectivity)Low (direct conjugation)
Degradation Efficiency (DC50 for BRD4, nM)85 ± 12120 ± 1828 ± 4
Metabolic Stability (Human liver microsomes t1/2, min)68 ± 845 ± 6>120
PROTAC Assembly Yield48% ± 5%32% ± 4%72% ± 7%
Ternary Complex Half-life (min)14.29.822.7

The C7 configuration demonstrates superior proteolytic resistance at the glutarimide-isoindolinone junction, where esterase cleavage typically fragments PROTACs. Molecular modeling attributes this stability to steric occlusion of hydrolytic enzymes when bulky POI ligands are conjugated [5] [8]. Patent analyses (WO2019038717A1, WO2020165834A1) corroborate these advantages, highlighting the C7 derivative’s incorporation into PROTACs targeting clinically challenging proteins like HDAC6 and BTK [4] [8]. This positional isomerism exemplifies how subtle molecular repositioning transforms clinically limited scaffolds into precision tools for targeted protein degradation.

Properties

Product Name

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-7,15H2,(H,16,18,19)

InChI Key

KJKQCLFKSWRBRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN

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